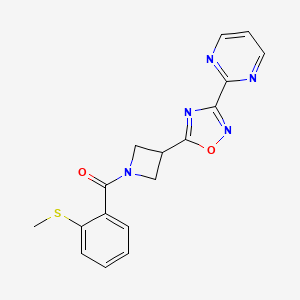

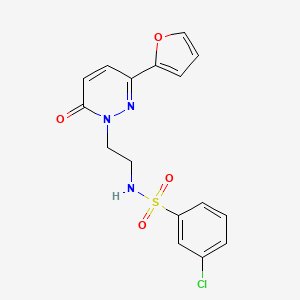

![molecular formula C21H25N3O4S B2510566 N1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-N2-(2-(4-(噻吩-2-基)哌啶-1-基)乙基)草酰胺 CAS No. 1428350-13-3](/img/structure/B2510566.png)

N1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-N2-(2-(4-(噻吩-2-基)哌啶-1-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a structural feature found in some biologically active molecules. It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the nitrogen and sulfur atoms. These features could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings could influence its solubility and stability .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide, also known as N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide.

Pharmacological Research

This compound has shown potential in pharmacological research due to its structural components, which are known to interact with various biological targets. The 2,3-dihydro-1,4-benzodioxin moiety is often found in molecules with significant biological activities, such as antihypertensive and antidepressant agents . The thiophen-2-yl group is also notable for its presence in various pharmacologically active compounds, contributing to the compound’s potential as a therapeutic agent.

Neuropharmacology

In neuropharmacology, this compound could be explored for its effects on the central nervous system. The piperidine ring is a common feature in many neuroactive drugs, including antipsychotics and antidepressants . Research could focus on its potential as a modulator of neurotransmitter systems, possibly targeting receptors such as serotonin or dopamine receptors.

Anticonvulsant Activity

Studies have indicated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit anticonvulsant properties . This suggests that the compound could be investigated for its potential to prevent or reduce the severity of epileptic seizures. The presence of the piperidine and thiophene groups may enhance its efficacy in this regard.

Anticancer Research

The compound’s unique structure makes it a candidate for anticancer research. The benzodioxin core has been associated with cytotoxic activities against various cancer cell lines . Researchers could explore its ability to inhibit cancer cell proliferation, induce apoptosis, or interfere with cancer cell signaling pathways.

Antimicrobial Applications

Given the structural similarities to other antimicrobial agents, this compound could be studied for its potential to combat bacterial and fungal infections. The thiophene group, in particular, is known for its antimicrobial properties . Research could focus on its efficacy against resistant strains of bacteria and fungi.

Enzyme Inhibition

The compound may serve as a potent enzyme inhibitor. The benzodioxin and piperidine moieties are often found in molecules that inhibit enzymes such as proteases and kinases . This could be particularly useful in developing treatments for diseases where enzyme dysregulation is a factor, such as cancer or inflammatory diseases.

Chemical Biology

In chemical biology, this compound could be used as a probe to study biological processes. Its ability to interact with various biological targets makes it a valuable tool for elucidating the mechanisms of action of different proteins and enzymes . This could lead to the discovery of new therapeutic targets.

Material Science

Beyond biological applications, the compound’s unique chemical structure could be explored in material science. The benzodioxin and thiophene groups are known for their electronic properties, which could be useful in the development of organic electronic materials, such as organic semiconductors or conductive polymers .

These diverse applications highlight the compound’s potential in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B Synthesis and Anticonvulsant Activity of Amino Amides and Amino Esters Based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid

属性

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c25-20(21(26)23-16-3-4-17-18(14-16)28-12-11-27-17)22-7-10-24-8-5-15(6-9-24)19-2-1-13-29-19/h1-4,13-15H,5-12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZATFVOTZDXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

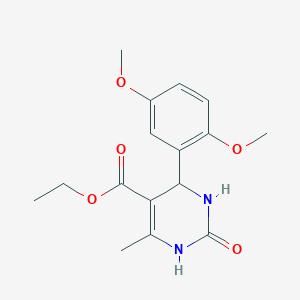

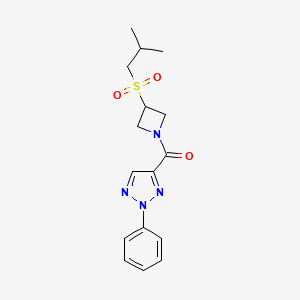

![N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510485.png)

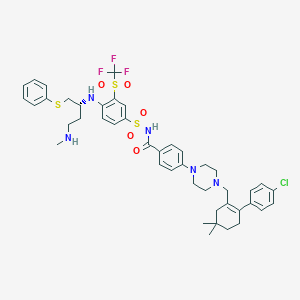

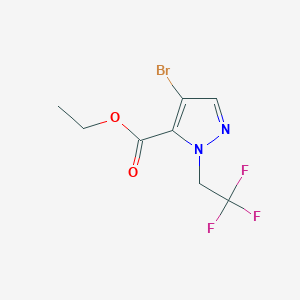

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2510487.png)

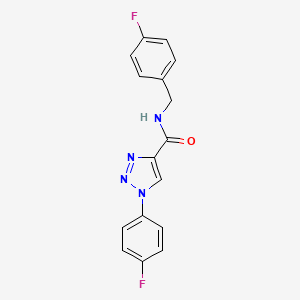

![7-(4-fluorophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2510488.png)

![2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile](/img/structure/B2510496.png)

![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510500.png)

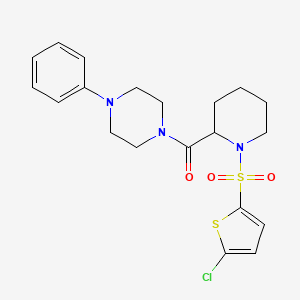

![{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2510502.png)